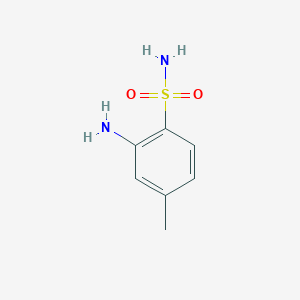

2-Amino-4-methylbenzenesulfonamide

説明

特性

CAS番号 |

609-63-2 |

|---|---|

分子式 |

C7H10N2O2S |

分子量 |

186.23 g/mol |

IUPAC名 |

2-amino-4-methylbenzenesulfonamide |

InChI |

InChI=1S/C7H10N2O2S/c1-5-2-3-7(6(8)4-5)12(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11) |

InChIキー |

NECSZWFYSDDJSW-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)N)N |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

Key structural analogues of 2-amino-4-methylbenzenesulfonamide include:

| Compound Name | CAS No. | Similarity Score | Key Substituents |

|---|---|---|---|

| 2-Aminomalononitrile 4-methylbenzenesulfonate | 111769-27-8 | 0.79 | Malononitrile group at sulfonate |

| 4-Amino-N-(2,2,2-trifluoroethyl)benzenesulfonamide | 389605-71-4 | — | Trifluoroethyl group at sulfonamide |

| 2-Amino-4,5-dimethoxybenzenesulfonamide | 19365-52-7 | — | Methoxy groups at 4,5-positions |

| 4-(Dimethylamino)benzenesulfonic acid | 52084-84-1 | 0.63 | Dimethylamino group at 4-position |

Notes:

- 2-Aminomalononitrile 4-methylbenzenesulfonate: Higher similarity (0.79) due to the shared methylbenzenesulfonate backbone, but the malononitrile group introduces distinct electronic and steric effects .

- Methoxy-substituted derivatives: Methoxy groups (e.g., 2-amino-4,5-dimethoxybenzenesulfonamide) increase electron density on the aromatic ring, altering reactivity in electrophilic substitutions .

Physicochemical Properties

- Crystallographic Features: Unlike this compound’s hydrogen-bonded R₄⁴(16) motif, methoxy-substituted analogues (e.g., 2-amino-4,5-dimethoxybenzenesulfonamide) exhibit varied packing patterns due to steric hindrance from methoxy groups .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-amino-4-methylbenzenesulfonamide, and how can purity be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution. For example, 4-amino-2-methylbenzenesulfonyl chloride reacts with ammonia or aniline derivatives under basic conditions (e.g., NaOH or K₂CO₃). Purification involves recrystallization from ethanol or methanol to achieve >95% purity. Monitoring reaction progress via TLC (silica gel, chloroform:methanol 9:1) and confirming structure via NMR (δ ~6.5–7.5 ppm for aromatic protons) is critical .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is employed. Key parameters (Monoclinic, P2₁/c, a = 9.873 Å, b = 9.151 Å, c = 10.408 Å, β = 114.69°, Z = 4) are refined using SHELXL . Data collection involves a Bruker SMART CCD diffractometer (MoKα radiation, λ = 0.71073 Å). Hydrogen bonding networks (N–H···O and O–H···S interactions) are validated with PLATON .

Advanced Research Questions

Q. How can discrepancies in experimental data (e.g., NMR shifts or crystallographic residuals) be resolved?

- Methodology : For NMR, compare experimental shifts with computed values (DFT at B3LYP/6-311+G(d,p)). For crystallographic disagreements (e.g., R₁ > 5%), re-examine data for twinning or disorder using Olex2 or Mercury. Cross-validate with spectroscopic data (e.g., IR sulfonamide S=O stretches at ~1350–1150 cm⁻¹) .

Q. What computational approaches are used to predict the biological activity of this compound derivatives?

- Methodology : Perform molecular docking (AutoDock Vina) against targets like carbonic anhydrase IX (PDB: 3IAI). Use QSAR models (e.g., CoMFA or MLR) with descriptors like logP and polar surface area. Validate with in vitro assays (IC₅₀ values for enzyme inhibition) .

Q. How does polymorphism affect the physicochemical properties of this compound?

- Methodology : Screen for polymorphs via solvent-mediated crystallization (e.g., ethanol vs. DMF). Characterize using DSC (melting point variations ±2°C) and PXRD (distinct d-spacings at 2θ = 10°–30°). Stability studies (40°C/75% RH for 4 weeks) assess hygroscopicity .

Q. What strategies improve the solubility of this compound for in vivo studies?

- Methodology : Use co-solvents (PEG 400:ethanol 1:1) or cyclodextrin inclusion complexes. Measure solubility via shake-flask method (UV-Vis at λₘₐₓ ~265 nm). For parenteral formulations, optimize pH (6.5–7.4) to enhance ionization of the sulfonamide group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。